REACTION_CXSMILES
|
I[Si](C)(C)C.[Br:6][C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH:12]([CH3:21])[N:13](C(OC)=O)[CH2:14]2)=[CH:9][CH:8]=1.CO>C(Cl)Cl>[Br:6][C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH:12]([CH3:21])[NH:13][CH2:14]2)=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I[Si](C)(C)C
|
Name
|
methyl 7-bromo-3-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CC(N(CC2=C1)C(=O)OC)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 50° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to r.t.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for additional 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |